

# A Comparative Guide to Safer Alternatives for Ethylene Thiourea in Rubber Vulcanization

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## Compound of Interest

Compound Name: *Ethylene thiourea*

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## Abstract

**Ethylene thiourea** (ETU) has long been a cornerstone accelerator in the vulcanization of polychloroprene and other rubbers, prized for its ability to create robust, heat-resistant materials. However, its classification as a reproductive toxin and a suspected carcinogen has necessitated a shift towards safer alternatives. This guide provides a comprehensive comparison of emerging, safer accelerators for rubber vulcanization, with a focus on their performance, safety profiles, and the experimental data supporting their use. We will delve into the technical capabilities of these alternatives, presenting quantitative data to facilitate informed decisions in material selection and development.

## The Hazard Profile of Ethylene Thiourea (ETU)

**Ethylene thiourea** ( $C_3H_6N_2S$ ) is a highly effective and widely used accelerator for the vulcanization of polychloroprene (CR) and other elastomers.<sup>[1][2]</sup> It facilitates rapid cross-linking, enhancing the mechanical properties and durability of the final rubber product.<sup>[1]</sup> However, the utility of ETU is overshadowed by significant health and environmental concerns.

Regulatory bodies have classified ETU as a substance of very high concern (SVHC) due to its reproductive toxicity.<sup>[3][4]</sup> The European Chemicals Agency (ECHA) has identified ETU as a reproductive toxicant category 1B, indicating it may damage the unborn child.<sup>[4]</sup> Furthermore, it is classified as a probable human carcinogen (Group 2B) by the International Agency for

Research on Cancer (IARC). These classifications are driving the industry to seek and adopt safer alternatives.

## Overview of Safer Alternatives

The search for safer alternatives to ETU has led to the development of several promising compounds. These alternatives aim to match or exceed the performance of ETU without its associated health risks. The primary candidates include novel thiourea derivatives, dithiocarbamates, thiazoles, and sulfenamides. This guide will focus on the most prominent and well-documented alternatives.

## Performance Comparison of ETU Alternatives

The following sections provide a detailed comparison of the performance of various ETU alternatives based on available experimental data. The key performance indicators for vulcanization accelerators include:

- Curing Characteristics: Scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).
- Mechanical Properties: Tensile strength, elongation at break, and hardness.
- Durability: Compression set and performance after heat aging.

## Robac SRM102: A Multifunctional Accelerator

Robac SRM102, developed by Robinson Brothers, has emerged as a leading safer alternative to ETU. It is a multifunctional accelerator designed as a drop-in replacement for ETU in polychloroprene vulcanization.<sup>[5]</sup>

Curing Characteristics:

Studies have shown that Robac SRM102 provides comparable or even faster cure rates than ETU, with a good scorch safety. This allows for efficient processing without premature vulcanization.

Table 1: Curing Characteristics of Robac SRM102 vs. ETU in a General Purpose Polychloroprene Masterbatch

Parameter	ETU (0.75 phr)	Robac SRM102 (1.0 phr)
Mooney Scorch, ts5 @ 125°C (mins)	15.5	14.5
MDR Scorch Time, ts2 @ 160°C (mins)	2.5	2.3
MDR Optimum Cure Time, t90 @ 160°C (mins)	8.5	7.5
Minimum Torque, ML (dNm)	1.2	1.1
Maximum Torque, MH (dNm)	10.5	10.8

Data sourced from publicly available technical information from the manufacturer.

#### Mechanical Properties:

Vulcanizates cured with Robac SRM102 exhibit mechanical properties that are comparable to those cured with ETU, meeting the stringent requirements of various applications.

Table 2: Mechanical Properties of Robac SRM102 vs. ETU

Parameter	ETU (0.75 phr)	Robac SRM102 (1.0 phr)
Hardness (Shore A)	65	66
Tensile Strength (MPa)	22.5	23.0
Elongation at Break (%)	450	430

Data sourced from publicly available technical information from the manufacturer.

#### Heat Aging and Compression Set:

Robac SRM102 demonstrates good resistance to heat aging and provides low compression set values, which are critical for sealing applications.

Table 3: Heat Aging (70h @ 100°C) and Compression Set of Robac SRM102 vs. ETU

Parameter	ETU (0.75 phr)	Robac SRM102 (1.0 phr)
Change in Hardness (points)	+5	+6
Change in Tensile Strength (%)	-10	-12
Change in Elongation at Break (%)	-25	-28
Compression Set (22h @ 100°C, %)	25	28

Data sourced from publicly available technical information from the manufacturer.

## Rhenocure CRV/LG (3-Methyl-thiazolidine-thione-2)

Rhenocure CRV/LG, from Lanxess, is another commercially available alternative to ETU. It is a 3-methyl-thiazolidine-thione-2 based accelerator.[6]

### Key Features:

- Safety: Toxicological studies indicate that Rhenocure CRV/LG does not cause thyroid enlargement, unlike ETU, and has no observed embryotoxic or teratogenic effects.[1]
- Performance: It provides a high degree of crosslinking in a short time, resulting in vulcanizates with good stress-strain values, aging resistance, and favorable compression characteristics.[1][6] It can be activated by thiurams or dithiocarbamates.[1][6]

Quantitative comparative data with ETU from independent studies is limited in the public domain. However, the manufacturer's data suggests it is a viable and safer alternative.

## Rhenogran® ZAT-70 (Zinc Amine Dithiophosphate)

Rhenogran® ZAT-70 is a dithiophosphate-based accelerator from Lanxess. While primarily marketed for EPDM and other diene rubbers, it is also suitable for the vulcanization of NR, SBR, IR, NBR, and IIR.[5][7]

### Key Features:

- Safety: A significant advantage of dithiophosphates is that they do not form carcinogenic N-nitrosamines during vulcanization.[8]
- Performance: Rhenogran® ZAT-70 is reported to provide rapid vulcanization, good moduli, favorable compression set values, and a high degree of crosslinking.[5][7] It also offers outstanding resistance of vulcanizates to hot air.[5]

Direct comparative data against ETU in polychloroprene is not readily available. Its suitability as a primary accelerator for CR would require specific compound development and testing.

## Diphenylthiourea (DPTU) - "Thio #1"

Diphenylthiourea is a non-discoloring accelerator that can be used in neoprene (CR) and other elastomers.[9] It is considered a medium-speed vulcanization accelerator.[10]

### Key Features:

- Performance: It provides fast, safe cures with flat curing plateaus (no marching modulus) in neoprene.[9] It can be used as a secondary accelerator in CR vulcanization.[10]
- Regulatory: Diphenylthiourea is approved for use in rubber in repeated contact with foodstuffs under certain regulations.[9]

Table 4: Curing Characteristics of Various Accelerators in a Natural Rubber/Chloroprene Rubber Blend (phr)

Accelerator (1.5 phr)	Scorch Time (ts <sub>2</sub> , mins @ 150°C)	Optimum Cure Time (t <sub>90</sub> , mins @ 150°C)	Cure Rate Index (CRI, min <sup>-1</sup> )
DPG	3.10	12.80	0.286
MBT	2.25	5.10	1.176
TBBS	4.80	7.20	1.190
ETU	2.90	14.20	0.261
TMTM	1.80	3.15	3.448

Data adapted from a study by Setyadewi and Mayasari (2020) on NR/CR blends.[11] This table provides a general comparison of accelerator types, though the formulation is not solely polychloroprene.

## Dithiocarbamate/Diamine Complexes (e.g., PNA5)

Research into novel ETU alternatives has explored complexes of dithiocarbamates and diamines. One such example is PNA5, a complex of piperazine-1-carbodithioic acid and 1,3-diaminopropane.[12]

Key Features:

- Performance: In a filled commercial masterbatch, a PNA5-based system was shown to closely match the performance of an ETU system.[12]
- Mechanism: The diamine acts as an activator, while the dithiocarbamate group acts as a cross-linker.[12]

While promising, these are currently more at the research and development stage and not as widely commercially available as other alternatives.

## Experimental Protocols

The following are summaries of the standard methodologies used to evaluate the performance of vulcanization accelerators.

### Curing Characteristics: Moving Die Rheometer (MDR)

- Standard: ASTM D5289
- Principle: A sample of the uncured rubber compound is placed in a sealed, heated die cavity. The lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is measured as a function of time.
- Key Parameters Measured:
  - ML (Minimum Torque): Indicates the viscosity of the uncured compound.

- MH (Maximum Torque): Relates to the stiffness and crosslink density of the fully cured rubber.
- ts2 (Scorch Time): The time to a 2 dNm rise from ML, indicating the onset of vulcanization.
- t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure state.

## Mechanical Properties: Tensile Testing

- Standard: ASTM D412
- Principle: A dumbbell-shaped specimen of vulcanized rubber is stretched at a constant rate until it breaks. The force and elongation are recorded throughout the test.
- Key Parameters Measured:
  - Tensile Strength: The maximum stress applied to the specimen at the point of rupture.
  - Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
  - Modulus: The stress at a specific elongation (e.g., 100% or 300%).

## Heat Aging

- Standard: ASTM D573
- Principle: Vulcanized rubber specimens are exposed to a specified elevated temperature in an air oven for a set period. The mechanical properties are then re-tested and compared to the unaged properties.
- Key Parameters Measured: Percentage change in tensile strength, elongation at break, and hardness.

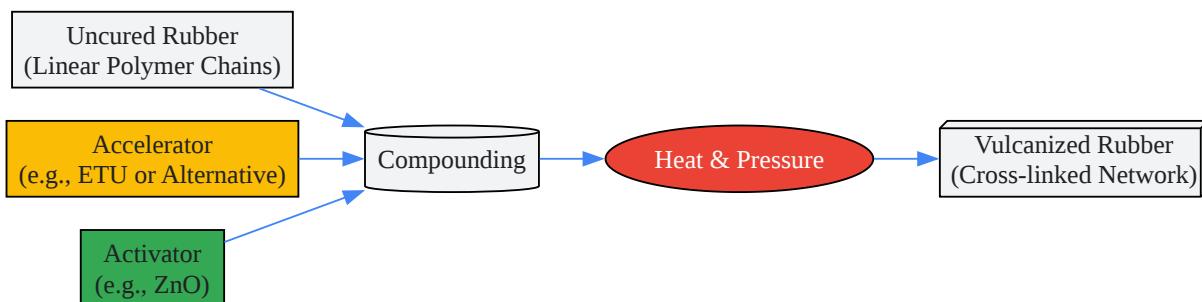
## Compression Set

- Standard: ASTM D395 (Method B)

- Principle: A cylindrical rubber specimen is compressed to a fixed deflection and held at a specified temperature for a set time. The specimen is then released, and after a recovery period, the final thickness is measured.
- Calculation:  $\text{Compression Set (\%)} = [(\text{Original Thickness} - \text{Final Thickness}) / (\text{Original Thickness} - \text{Spacer Thickness})] \times 100$ . A lower value indicates better elastic recovery.

## Visualizations

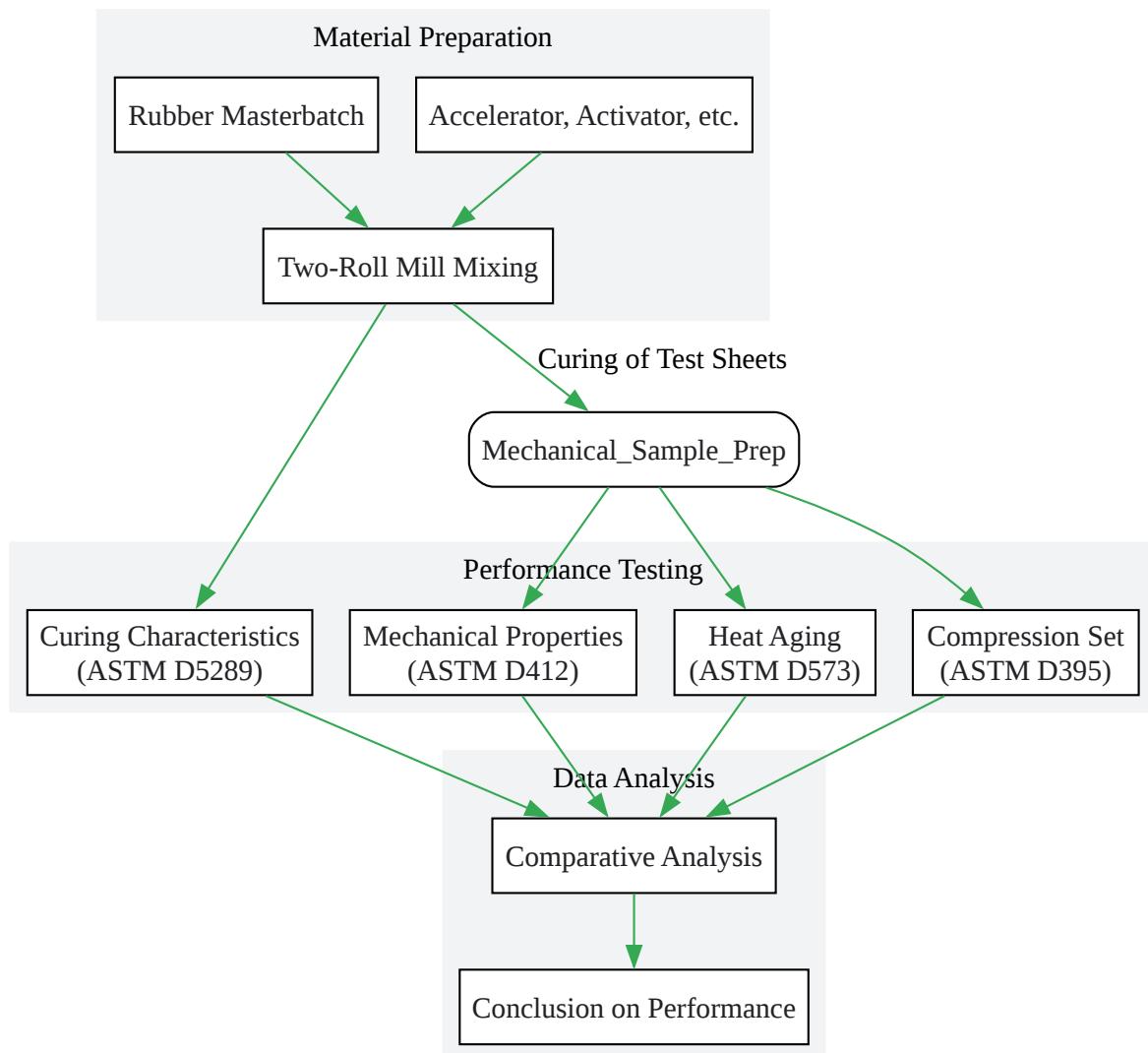
### Vulcanization Process Overview



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Caption: A simplified workflow of the rubber vulcanization process.

### Experimental Workflow for Accelerator Evaluation

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Caption: Experimental workflow for the evaluation of vulcanization accelerators.

## Conclusion

The transition away from ETU is a critical step towards a safer and more sustainable rubber industry. Fortunately, a range of viable alternatives is emerging, with Robac SRM102 being a well-documented and commercially available option that demonstrates comparable, and in some aspects, superior performance to ETU. Other alternatives, such as Rhenocure CRV/LG and various dithiocarbamate-based systems, also show significant promise.

The selection of an appropriate ETU replacement will depend on the specific application, processing conditions, and performance requirements. This guide provides a foundational comparison to aid researchers and material scientists in navigating the available options. It is crucial to conduct thorough in-house testing using standardized protocols to validate the performance of any new accelerator in a specific formulation. The continued development and evaluation of these safer alternatives will be instrumental in advancing the rubber industry towards a more environmentally and socially responsible future.

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